molecular formula C5H12ClNO B1394470 3-Methylpyrrolidin-3-ol hydrochloride CAS No. 921592-91-8

3-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B1394470
CAS No.: 921592-91-8
M. Wt: 137.61 g/mol
InChI Key: ZDVCDFWGMDLBMU-UHFFFAOYSA-N
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Description

3-Methylpyrrolidin-3-ol hydrochloride: is an organic compound with the molecular formula C5H12ClNO . It is a white crystalline solid that is soluble in water and alcohol but poorly soluble in non-polar solvents. This compound is known for its basic properties and is commonly used in organic synthesis as a catalyst, buffer, or reducing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyrrolidin-3-ol hydrochloride can be synthesized by reacting 3-methyl-3-pyrrolidinol with hydrochloric acid. The reaction typically involves dissolving 3-methyl-3-pyrrolidinol in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The compound’s basic nature allows it to participate in proton transfer reactions, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes or receptors, altering their conformation and activity .

Comparison with Similar Compounds

  • 3-Hydroxy-3-methylpyrrolidine
  • 3-Methyl-3-pyrrolidinol
  • 3-Methylpyrrolidine

Comparison: 3-Methylpyrrolidin-3-ol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterparts. This makes it more suitable for certain applications, particularly in aqueous environments. Additionally, its specific reactivity profile and basic properties distinguish it from other similar compounds .

Properties

IUPAC Name

3-methylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVCDFWGMDLBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693517
Record name 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921592-91-8
Record name 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpyrrolidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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